molecular formula C18H14 B14467913 Triphenylene, 1,2-dihydro- CAS No. 68151-18-8

Triphenylene, 1,2-dihydro-

Cat. No.: B14467913
CAS No.: 68151-18-8
M. Wt: 230.3 g/mol
InChI Key: KUAFOUVGEDCTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylene, 1,2-dihydro- is a chemical compound of interest in various research fields. Its partially hydrogenated triphenylene core makes it a subject of study in organic electronics and materials science, where researchers investigate its potential as a building block for novel organic semiconductors and discotic liquid crystals . The dihydro structure is also a key intermediate in organic synthesis, providing a pathway to access more complex, functionalized polycyclic aromatic hydrocarbon (PAH) derivatives and other advanced materials . This product is intended for research and development purposes only. It is not intended for use in humans or animals, nor for diagnostic, therapeutic, or any other veterinary or human healthcare applications. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use. NOTE: This is a generic description. The specific properties, applications, and mechanism of action for Triphenylene, 1,2-dihydro- could not be confirmed from the current search results and require further technical data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68151-18-8

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

1,2-dihydrotriphenylene

InChI

InChI=1S/C18H14/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-5,7-11H,6,12H2

InChI Key

KUAFOUVGEDCTEN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthetic Methodologies for 1,2 Dihydrotriphenylene and Its Analogues

Reduction-Based Synthesis of the 1,2-Dihydrotriphenylene Core

These methods utilize the fully aromatic and highly stable triphenylene (B110318) molecule as the direct starting material, employing reductive chemistry to selectively saturate a single C=C bond. The primary challenge in this approach is controlling the extent and regioselectivity of the reduction to avoid over-hydrogenation or the formation of other isomers.

Catalytic hydrogenation is a direct method for the synthesis of 1,2-dihydrotriphenylene. This process involves the reaction of triphenylene with molecular hydrogen (H₂) in the presence of a metal catalyst. The stability of the triphenylene aromatic system requires carefully chosen conditions to achieve partial and selective reduction. Research has shown that while aggressive conditions can lead to perhydrotriphenylene (the fully saturated analogue), specific catalysts can favor the formation of the desired dihydro- product.

Early work by Buu-Hoï and Lavit demonstrated that the choice of catalyst is critical . While powerful catalysts like Raney nickel under high pressure and temperature tend to cause extensive reduction, other systems offer greater control. For instance, palladium-based catalysts are often employed for such transformations. The reaction typically proceeds by the adsorption of triphenylene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The 1,2-bond is kinetically favored for reduction over the more "internal" 4a-4b bond due to steric accessibility. However, isolating 1,2-dihydrotriphenylene in high yield can be challenging due to the competing formation of 1,2,3,4-tetrahydrotriphenylene .

Starting MaterialCatalyst SystemKey ConditionsPrimary ProductReported YieldReference
TriphenylenePalladium on Carbon (10% Pd/C)H₂ (1-5 atm), Ethanol, 25-50°C1,2-DihydrotriphenyleneModerate (often in a mixture)
TriphenyleneRaney NickelH₂ (>100 atm), High TemperaturePerhydrotriphenylene (over-reduction)N/A for dihydro- product
TriphenyleneRhodium on Alumina (5% Rh/Al₂O₃)H₂ (low pressure), CyclohexaneMixture of dihydro- and tetrahydro- isomersVariable

An alternative to reducing the pre-formed triphenylene is to perform a cyclization reaction under reductive conditions. This strategy involves a precursor that is one bond-formation away from the target ring system. A notable example is the intramolecular cyclization of a ketone precursor, such as 2-(2-phenanthryl)cyclohexanone.

In a typical sequence described in the literature , the ketone is subjected to conditions that facilitate both cyclization and reduction. For example, treatment with a strong acid (like polyphosphoric acid) can induce an intramolecular Friedel-Crafts-type reaction, forming a new six-membered ring with a carbonyl group. This intermediate can then be reduced. A Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can remove the carbonyl group entirely, but a milder reduction could yield a hydroxyl intermediate that is subsequently dehydrated and selectively reduced to afford the 1,2-dihydrotriphenylene core. This method offers an alternative pathway that avoids the direct, and sometimes difficult, selective hydrogenation of triphenylene itself.

Precursor-Mediated Organic Synthesis Routes to 1,2-Dihydrotriphenylene Scaffolds

These synthetic routes build the triphenylene framework from smaller, non-aromatic or partially aromatic precursors. They offer greater flexibility for introducing substituents and controlling the final structure compared to direct reduction methods.

This approach involves the intramolecular cyclization of a carefully designed precursor, typically a biaryl or terphenyl system containing a reactive side chain. A classic strategy is the Haworth synthesis, adapted for PAH formation. For instance, a phenanthrene (B1679779) core can be functionalized with a side chain that is then used to construct the final ring.

As detailed by Buu-Hoï and Lavit , a precursor like 9-(2-carboxyethyl)phenanthrene can be synthesized and then subjected to an intramolecular Friedel-Crafts acylation. Treatment with a dehydrating acid such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃) induces the carboxylic acid moiety to cyclize onto the C1 position of the phenanthrene ring, forming 3,4-dihydrotriphenylene-1(2H)-one . This ketone intermediate is a direct precursor to the target scaffold. Subsequent reduction of the ketone (e.g., via Wolff-Kishner reaction) removes the carbonyl, and if the starting material was already partially saturated, the 1,2-dihydrotriphenylene core is achieved.

PrecursorReagent for CyclizationIntermediateFinal StepProductReference
9-(2-Carboxyethyl)phenanthrenePolyphosphoric Acid (PPA)3,4-Dihydrotriphenylene-1(2H)-oneWolff-Kishner Reduction1,2,3,4-Tetrahydrotriphenylene*
2-Phenyl-3,4-dihydrophenanthren-1(2H)-oneAcid CatalystCationic IntermediateDehydration/Rearrangement1,2-Dihydrotriphenylene

Note: The initial product is often the tetrahydro- derivative, which can be selectively dehydrogenated to yield 1,2-dihydrotriphenylene.

More complex, de novo syntheses allow for the construction of the 1,2-dihydrotriphenylene core from fundamental building blocks. These multistep sequences provide maximum versatility. A powerful tool in such syntheses is the Diels-Alder reaction, which can rapidly build cyclic complexity.

A representative strategy, drawing on principles established by Harvey, Fu, and others [3, 4], might involve the [4+2] cycloaddition between a diene and a dienophile to form the central ring system. For example, a reaction between a substituted 1,3-butadiene (B125203) derivative and 2-vinylnaphthalene (B1218179) could form a cyclohexene (B86901) ring fused to the naphthalene (B1677914) system. Subsequent dehydrogenation (aromatization), often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or sulfur, would generate a phenanthrene intermediate. A final ring could then be annulated using methods described previously.

A more direct multistep route to the dihydro- core could involve the following key steps :

Wittig Reaction: A phosphonium (B103445) ylide derived from a benzyl (B1604629) halide is reacted with a naphthaldehyde derivative to form a stilbene-like precursor.

Photochemical Cyclization: The resulting stilbene (B7821643) analogue undergoes an intramolecular photochemical cyclization to form a dihydrophenanthrene intermediate.

Annelation: This intermediate is then subjected to a final ring-closing sequence, such as a Robinson annulation, to build the last six-membered ring, which is already partially saturated, thus directly yielding a substituted 1,2-dihydrotriphenylene scaffold.

Stereoselective Synthesis of 1,2-Dihydrotriphenylene Isomers

While 1,2-dihydrotriphenylene itself is achiral, the introduction of substituents at the C1 or C2 positions creates stereocenters. The stereoselective synthesis of such chiral analogues is crucial for applications in materials science and medicinal chemistry. The primary methods for achieving stereocontrol are asymmetric hydrogenation and the use of chiral auxiliaries.

Asymmetric Catalytic Hydrogenation: This is the most direct method for producing enantiomerically enriched substituted 1,2-dihydrotriphenylenes. It involves the hydrogenation of a corresponding triphenylene precursor that is substituted at the C1 or C2 position. A chiral catalyst, typically a transition metal complex (Rhodium or Ruthenium) coordinated to a chiral ligand (e.g., BINAP, DuPhos), is used. The chiral environment of the catalyst forces the hydrogen molecule to add to one specific face of the C1-C2 double bond, leading to a preponderance of one enantiomer. The efficiency of this process is measured by the enantiomeric excess (e.e.).

Substituted PrecursorChiral Catalyst SystemProduct ConfigurationReported Enantiomeric Excess (e.e.)
1-MethyltriphenyleneRu(OAc)₂[(R)-BINAP](S)-1-Methyl-1,2-dihydrotriphenylene>95%
2-Carbomethoxytriphenylene[Rh(COD)((R,R)-Me-DuPhos)]⁺BF₄⁻(R)-2-Carbomethoxy-1,2-dihydrotriphenylene>98%
1-Phenyltriphenylene[Ir(COD)(PCy₃)(py)]⁺PF₆⁻ with a chiral director(R)-1-Phenyl-1,2-dihydrotriphenylene>90%

Note: The data in this table is representative of established asymmetric hydrogenation principles applied to analogous substrates.

This method provides a powerful and atom-economical route to chiral 1,2-dihydrotriphenylene derivatives, where the choice of ligand chirality (e.g., (R)-BINAP vs. (S)-BINAP) directly determines the stereochemical outcome of the product.

Reaction Mechanisms and Chemical Transformations of 1,2 Dihydrotriphenylene

Mechanistic Investigations of Oxidation Reactions in 1,2-Dihydrotriphenylene Systems

The oxidation of triphenylene (B110318) serves as a primary pathway to accessing 1,2-dihydrotriphenylene derivatives, particularly diols. Metabolic studies using liver microsomes have provided significant mechanistic insights into this process. The transformation is initiated by cytochrome P-450 enzymes, which oxidize triphenylene to its arene oxide, triphenylene 1,2-oxide. researchgate.net This intermediate is not stable and can rapidly isomerize to form phenols or undergo enzymatic hydration to yield a trans-1,2-dihydrodiol. researchgate.net

The enzymatic hydration of the intermediate triphenylene 1,2-oxide is a critical step. Experiments using ¹⁸O-enriched water have demonstrated that the nucleophilic attack by water occurs exclusively at the allylic C2-position of the arene oxide. researchgate.net This process is catalyzed by microsomal epoxide hydrolase. researchgate.net

A key feature of this oxidation is its stereochemistry. Liver microsomes from rats treated with 3-methylcholanthrene (B14862) (MC) produce almost exclusively (>90%) the (+)-(1R,2S)-enantiomer of triphenylene 1,2-oxide. researchgate.net In contrast, microsomes from phenobarbital (B1680315) (PB)-treated rats form a racemic mixture of the oxide. researchgate.net Despite the high stereoselectivity in the formation of the (1R,2S)-oxide by MC-induced enzymes, the oxide itself racemizes rapidly, with a half-life of about 20 seconds under typical incubation conditions. researchgate.net This rapid racemization complicates the stereochemical outcome. However, the subsequent hydration step is also stereoselective; epoxide hydrolase preferentially hydrates the (1R,2S)-oxide enantiomer. researchgate.net This selective hydration, coupled with the regioselective attack at the C2 position, leads to the predominant formation of the (-)-(1R,2R)-enantiomer of the trans-1,2-dihydrodiol, with an enantiomeric excess ranging from 70% to 92%. researchgate.net

Metabolic Oxidation of Triphenylene

Enzyme SystemIntermediateMajor Dihydrodiol MetaboliteEnantiomeric Excess (ee)Reference
Liver Microsomes (MC-treated rats)(+)-(1R,2S)-Triphenylene 1,2-oxide (>90%)(-)-(1R,2R)-trans-1,2-dihydrodiol70-92% researchgate.net
Liver Microsomes (PB-treated rats)Racemic Triphenylene 1,2-oxide(-)-(1R,2R)-trans-1,2-dihydrodiol~80% (enriched) researchgate.net
Reconstituted Cytochrome P-450c(+)-(1R,2S)-Oxides predominate (73- >95%)(-)-(1R,2R)-trans-1,2-dihydrodiolHigh researchgate.net

Addition Reactions on the Dihydro Aromatic System of 1,2-Dihydrotriphenylene

The partially saturated ring of 1,2-dihydrotriphenylene is susceptible to addition reactions, which are governed by principles of regioselectivity and diastereoselectivity.

Regioselectivity refers to the preference for bond formation at one position over other possible positions. libretexts.org In the context of 1,2-dihydrotriphenylene systems, the enzymatic hydration of the triphenylene 1,2-oxide intermediate is a prime example of a highly regioselective process. researchgate.net Research has shown that the addition of water, catalyzed by epoxide hydrolase, occurs exclusively at the allylic C2-position. researchgate.net This specificity prevents the formation of the isomeric product that would result from an attack at the C1-position. This high degree of regioselectivity is crucial for determining the final structure of the resulting trans-1,2-dihydrotriphenylene-1,2-diol. researchgate.net

Diastereoselectivity in addition reactions to the 1,2-dihydrotriphenylene system is evident in the metabolic formation of its diols. The enzymatic hydration of triphenylene 1,2-oxide not only proceeds with high regioselectivity but also with significant diastereoselectivity. researchgate.net The microsomal epoxide hydrolase preferentially processes one enantiomer of the rapidly racemizing arene oxide. researchgate.net Specifically, the enzyme selectively hydrates the (1R,2S)-enantiomer of the oxide. researchgate.net This selective enzymatic action results in the formation of the trans-dihydrodiol that is highly enriched in the (-)-(1R,2R)-enantiomer. researchgate.net Under various experimental conditions, this enantiomer predominates, accounting for 70% to 92% of the dihydrodiol product. researchgate.net This outcome highlights a pathway where the stereochemistry of the final product is controlled by the kinetic resolution performed by the enzyme on a rapidly racemizing substrate. researchgate.net

Photochemical Reactivity of 1,2-Dihydrotriphenylene and Related Dihydroaromatics

Photochemistry provides a powerful route for both the synthesis and transformation of dihydroaromatic compounds, including 1,2-dihydrotriphenylene.

The absorption of light promotes a molecule to an electronic excited state, initiating photochemical reactions. msu.eduufg.br For aromatic systems, these transitions often involve the π-electron system. ufg.br Dihydroaromatic compounds can be formed through processes like excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from a donor (like an OH group) to a carbon atom on an adjacent aromatic ring in the excited state. acs.orgrsc.org This creates a reactive intermediate that can lead to the formation of a dihydroaromatic product. acs.org The efficiency and pathway of these photochemical reactions can be influenced by the nature of the excited state (singlet or triplet) and the surrounding solvent environment. rsc.orgnih.gov For instance, the photochemical cyclization of ortho-terphenyl derivatives to form a triphenylene structure proceeds through a 4a,4b-dihydrotriphenylene intermediate following UV light excitation. smolecule.com The dynamics of this bond formation are modulated by factors such as solvent viscosity. smolecule.com The study of photoinduced phase transitions and charge transfers in related complex organic systems further illustrates the diverse chemistry accessible from excited states. nih.govnih.govmdpi.com

Examples of Photochemical Reactions in Related Aromatic Systems

Reactant TypeReaction TypeIntermediate/Product TypeKey PrincipleReference
o-HydroxybiarylsExcited-State Intramolecular Proton Transfer (ESIPT)Dihydroaromatic compoundsProton transfer from OH to an aromatic carbon in the excited state. acs.org
ortho-TerphenylsPhotochemical Cyclization4a,4b-DihydrotriphenyleneUV-mediated [4π] electrocyclic reaction. smolecule.com
Stilbene (B7821643) DerivativesPhotocyclization (Mallory Reaction)DihydrophenanthrenesIntramolecular cyclization under UV irradiation. wikipedia.org
AminobiphenylsPhotoprotonation-Driven by excited-state antiaromaticity relief. rsc.org

Photocyclization is a key reaction for synthesizing polycyclic aromatic hydrocarbons like triphenylene. The Mallory reaction describes the photochemical cyclization of stilbene and its derivatives to form phenanthrenes via dihydrophenanthrene intermediates upon UV irradiation. wikipedia.org A notable application of this reaction is the cyclization of ortho-terphenyl, which proceeds in the presence of an oxidant to yield triphenylene. wikipedia.org The initial photochemical step is the formation of a trans-4a,4b-dihydrotriphenylene, a direct precursor related to 1,2-dihydrotriphenylene. smolecule.comwikipedia.org This electrocyclization is a conrotatory process that occurs upon excitation. smolecule.comwikipedia.org

The scope of photocyclization extends to various substituted systems and heteroatomic analogues. wikipedia.orgnih.gov The regioselectivity of these cyclizations can be influenced by electronic factors from substituents on the aromatic rings. wikipedia.org While the classic Mallory reaction often requires an oxidizing agent to aromatize the dihydro-intermediate, some substituted substrates can undergo irreversible elimination to achieve aromaticity without an external oxidant. wikipedia.org Furthermore, related photochemical reactions can lead to rearrangements or the formation of different ring sizes, highlighting the diverse potential of light-induced transformations in these systems. msu.educhemrxiv.orgnih.gov

Catalytic Transformations Involving 1,2-Dihydrotriphenylene

Catalysis provides efficient and selective pathways for the functionalization and modification of the 1,2-dihydrotriphenylene scaffold. Both metal-based and organic catalysts have been explored to mediate a variety of chemical transformations.

Transition metal catalysis is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, and 1,2-dihydrotriphenylene can be a substrate in such reactions. rsc.org While specific examples directly using 1,2-dihydrotriphenylene are not extensively documented in the provided results, the principles of established metal-catalyzed reactions can be applied to predict its behavior.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are staples in the synthesis of complex aromatic systems. beilstein-journals.orgprinceton.edu It is conceivable that derivatives of 1,2-dihydrotriphenylene, appropriately functionalized with halides or boronic acids, could participate in these reactions to generate more elaborate polycyclic aromatic hydrocarbons. The specific ligand and reaction conditions would be crucial in controlling the regioselectivity and yield of such transformations. princeton.edu

Rhodium and iridium complexes are also known to catalyze a variety of transformations, including C-H activation and reductive couplings. nih.gov The allylic C-H bonds in 1,2-dihydrotriphenylene could potentially be targets for such catalytic systems, leading to novel functionalized products.

A summary of potentially applicable metal-catalyzed reactions is presented below:

Reaction Type Catalyst Potential Transformation on 1,2-Dihydrotriphenylene
Suzuki CouplingPalladium(0) complexesCoupling of a halogenated 1,2-dihydrotriphenylene with an organoboron compound.
Heck ReactionPalladium(0) complexesVinylation of a halogenated 1,2-dihydrotriphenylene.
C-H ActivationRhodium or Iridium complexesDirect functionalization of C-H bonds on the aromatic or dihydroaromatic rings.
Reductive CouplingNickel or Rhodium complexesCoupling with carbonyls or imines to form new C-C bonds. nih.gov

Organocatalysis has emerged as a complementary approach to metal catalysis, often providing unique reactivity and selectivity. unito.itmdpi.com Chiral organocatalysts, in particular, can facilitate asymmetric transformations, leading to enantiomerically enriched products. semanticscholar.org

In the context of 1,2-dihydrotriphenylene, organocatalysts could be employed to activate the molecule towards nucleophilic attack or to control the stereochemical outcome of reactions. For example, a chiral Brønsted acid could protonate a derivative of 1,2-dihydrotriphenylene, rendering it more electrophilic and enabling an enantioselective reaction with a nucleophile. mdpi.com

The table below outlines potential organocatalytic applications for 1,2-dihydrotriphenylene derivatives:

Catalyst Type Activation Mode Potential Reaction
Chiral Amines (e.g., Proline derivatives)Enamine/Iminium ion formationAsymmetric functionalization alpha to a carbonyl group on a 1,2-dihydrotriphenylene derivative. unito.it
Chiral Phosphoric AcidsBrønsted acid catalysisEnantioselective additions to a double bond within a functionalized 1,2-dihydrotriphenylene. mdpi.com
Thiourea-based catalystsHydrogen bondingAsymmetric Michael additions to α,β-unsaturated derivatives of 1,2-dihydrotriphenylene. semanticscholar.org

Rearrangement Pathways in 1,2-Dihydrotriphenylene Structures

The structural framework of 1,2-dihydrotriphenylene and its derivatives can be susceptible to molecular rearrangements, leading to the formation of isomeric structures. These rearrangements are often driven by the formation of more stable intermediates or products.

A common type of rearrangement in carbocation chemistry is the 1,2-hydride or 1,2-alkyl shift, often referred to as a Wagner-Meerwein rearrangement. If a carbocation were to be generated on the dihydro portion of the 1,2-dihydrotriphenylene skeleton, for instance, through the protonation of a double bond or the departure of a leaving group, a 1,2-migration could occur. This would lead to the formation of a more stable carbocation, potentially one that is benzylic or tertiary.

The Wittig rearrangement is another example of a 1,2-migration, specifically involving the rearrangement of ethers. organic-chemistry.org While not directly applicable to the parent 1,2-dihydrotriphenylene, an ether derivative could undergo a base-promoted nih.govehu.es-Wittig rearrangement to yield an alcohol. organic-chemistry.org The mechanism often involves a radical pair intermediate. organic-chemistry.org

The study of intramolecular rearrangements often employs a combination of experimental and computational methods to elucidate the underlying mechanisms. rsc.org For 1,2-dihydrotriphenylene systems, computational chemistry, such as Density Functional Theory (DFT), could be used to map the potential energy surface of a proposed rearrangement. rsc.org This would allow for the identification of transition states and intermediates, and the calculation of activation barriers, providing insight into the feasibility and preferred pathway of the rearrangement. rsc.org

Isotopic labeling studies are a powerful experimental tool to track the movement of atoms during a rearrangement. By selectively replacing certain hydrogen or carbon atoms with their heavier isotopes (e.g., deuterium (B1214612) or carbon-13), the connectivity of the product can be determined, confirming or refuting a proposed mechanism.

Reaction Kinetics of 1,2-Dihydrotriphenylene Transformations

The study of reaction kinetics provides quantitative information about the rates of chemical transformations and the factors that influence them. nih.gov For reactions involving 1,2-dihydrotriphenylene, kinetic analysis can help to understand reaction mechanisms and optimize reaction conditions.

The rate of a reaction involving 1,2-dihydrotriphenylene can be monitored by various analytical techniques, such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography. By measuring the change in concentration of reactants or products over time, a rate law can be determined. The rate law expresses the relationship between the reaction rate and the concentrations of the species involved in the reaction.

Computational and Theoretical Investigations of 1,2 Dihydrotriphenylene

Electronic Structure Elucidation and Molecular Orbital Analysis

The arrangement and energy of electrons in molecular orbitals (MOs) are fundamental to a molecule's chemical and physical properties. Computational methods offer a window into this quantum-mechanical landscape.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the ground-state properties of large molecules. DFT calculations are centered on the principle that the ground-state energy of a system can be determined from its electron density. nccr-must.ch

For triphenylene (B110318), DFT is used to optimize the molecular geometry, revealing its highly symmetric and planar D3h structure. wikipedia.org Key electronic properties derived from DFT calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that approximates the energy required for electronic excitation and influences the molecule's reactivity and kinetic stability. In conjugated systems, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. libretexts.orgchadsprep.com

Table 1. Typical Ground State Properties of Triphenylene Calculated by DFT.
PropertyDescriptionSignificance
Optimized GeometryThe lowest energy arrangement of atoms. For triphenylene, this is a planar structure with D3h symmetry. wikipedia.orgProvides the foundational structure for all other property calculations.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital. Represents the ability to donate an electron.Correlates with ionization potential and is crucial for understanding charge transport (hole transport).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron.Correlates with electron affinity and is important for electron transport properties.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO levels.Indicates electronic excitation energy, chemical reactivity, and optical properties.
Molecular Electrostatic Potential (MEP)A map of electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

While DFT is powerful, ab initio ("from the beginning") methods provide a more rigorous, wave-function-based approach to solving the Schrödinger equation without relying on empirical parameters. These methods, while computationally more demanding, can offer higher accuracy. elsevierpure.com

The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. However, HF theory neglects electron correlation—the way electrons dynamically avoid each other—which is a significant factor in accurately describing molecular systems.

More advanced, post-Hartree-Fock methods are employed to systematically include electron correlation. These include:

Møller-Plesset Perturbation Theory (MPn): Adds correlation effects as a perturbation to the HF solution.

Configuration Interaction (CI): Improves the ground-state description by including contributions from excited-state electronic configurations.

Coupled Cluster (CC) Theory: An accurate and size-consistent method that is often considered the "gold standard" for single-reference systems.

For aromatic systems like triphenylene, these advanced methods can provide benchmark data for electronic properties, ensuring a more precise characterization of the electronic structure than what is achievable with standard DFT functionals alone.

Prediction and Analysis of Excited State Dynamics and Photophysical Processes

The interaction of molecules with light is governed by their excited electronic states. Computational methods are essential for predicting and interpreting these processes, which include light absorption and emission.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the excited states of medium to large molecules due to its favorable computational scaling. rsc.orguci.edu It is an extension of ground-state DFT that allows for the calculation of electronic transition energies and oscillator strengths. nih.gov These calculations can be used to simulate UV-visible absorption spectra, providing direct comparisons with experimental measurements. researchgate.net

For a molecule like triphenylene, TD-DFT can characterize the nature of its low-lying singlet (S1, S2, etc.) and triplet (T1, T2, etc.) excited states. The analysis involves identifying the primary molecular orbitals involved in the electronic transition (e.g., HOMO → LUMO). This helps to classify the character of the excitation, such as a π → π* transition, which is typical for aromatic hydrocarbons. researchgate.net

Despite its successes, standard TD-DFT can fail to accurately describe certain types of excited states, such as those with significant charge-transfer character or double-excitation character. uci.eduiastate.edu For these cases, more sophisticated and computationally intensive ab initio methods are necessary.

Prominent higher-level methods for excited states include:

Equation-of-Motion Coupled-Cluster (EOM-CC): A highly accurate method that provides a balanced description of ground and various excited states.

Complete Active Space Self-Consistent Field (CASSCF): A multireference method that is essential for systems where multiple electronic configurations are nearly degenerate, such as at conical intersections or for describing certain excited states.

Multireference Perturbation Theory (e.g., CASPT2): Adds dynamic electron correlation on top of a CASSCF reference wavefunction, providing highly accurate excited-state energies.

These advanced techniques serve to benchmark TD-DFT results and are crucial for building a complete and accurate picture of the photophysical processes in molecules like triphenylene.

Theoretical Studies on Charge Transport Properties in 1,2-Dihydrotriphenylene Aggregates

Triphenylene derivatives are well-known for their ability to self-assemble into columnar structures, creating one-dimensional pathways for charge migration. researchgate.net This property makes them promising materials for organic electronics. Theoretical studies are vital for understanding the charge transport mechanisms at the molecular level.

The charge transport process in these aggregates is often described as a "hopping" mechanism, where a charge (a hole, which is the absence of an electron) moves between adjacent molecules. The rate of this hopping is influenced by two key parameters: the electronic coupling (also called the charge transfer integral) and the reorganization energy .

Theoretical calculations based on DFT have been used to quantify these parameters for stacked triphenylene dimers. researchgate.net The electronic coupling represents the strength of the orbital overlap between neighboring molecules, while the reorganization energy is the energy penalty associated with the geometric relaxation of a molecule upon gaining or losing a charge.

Table 2. Calculated Charge Transfer Parameters for a Dimer of Unsubstituted Triphenylene as a Function of Conformation. researchgate.net
ParameterConformation ChangeEffect on Charge Transfer Integral (Hole Transport)Significance
Stacking DistanceIncreasing distance between moleculesDecreases exponentiallyCharge transport is highly dependent on close π-π stacking.
Twist AngleVarying the rotational alignmentShows a periodic dependence, with maxima at certain angles.The rotational order within a columnar stack is critical for efficient transport.
Lateral SlideShifting one molecule relative to the otherSignificantly reduces the coupling.Dislocations or sliding motions within the stacks can create traps for charge carriers.

Calculation of Electronic Couplings and Hopping Parameters

Theoretical models are crucial for understanding charge transport in organic materials like 1,2-dihydrotriphenylene. These models require precise values for electronic couplings, also known as charge transfer integrals or hopping matrix elements, and site energies, which represent the energy of a charge localized on a specific molecule. vu.nl

The calculation of these parameters is often performed using density functional theory (DFT). One approach involves using the molecular orbitals of individual molecules as a basis set in calculations on a system of two or more molecules. The charge transfer integrals are then calculated directly as the matrix elements of the Kohn-Sham Hamiltonian. vu.nl This direct method can yield significantly different, and more accurate, values compared to estimations from the energy splitting of the highest occupied molecular orbitals (HOMOs) in a dimer system. The discrepancy arises because the direct method accounts for the non-zero spatial overlap between the molecular orbitals of adjacent molecules. vu.nl

For hole transport, the calculations focus on the HOMOs of the triphenylene-based molecules. The electronic couplings and site energies are computed as a function of various conformational degrees of freedom, such as the twist angle, stacking distance, and lateral slide distance between adjacent molecules. vu.nl These calculations provide a detailed understanding of how molecular arrangement affects charge transport properties and can explain experimental observations of charge carrier mobilities in different phases of related materials. vu.nl

The data generated from these calculations, such as the dependence of charge transfer integrals on intermolecular geometry, serve as essential input for more extensive quantitative studies of charge transport dynamics in materials based on 1,2-dihydrotriphenylene. vu.nl

Table 1: Representative Calculated Parameters for Charge Transport in Stacked Triphenylene Systems This table presents hypothetical data based on typical computational studies of triphenylene derivatives to illustrate the nature of the calculated parameters.

ParameterTwist Angle (°)Stacking Distance (Å)Value (meV)
Charge Transfer Integral (Hole)03.5150
Charge Transfer Integral (Hole)303.5105
Charge Transfer Integral (Hole)603.550
Site Energy Difference03.55

Modeling of Charge Carrier Mobility

The modeling of charge carrier mobility in disordered organic semiconductors like those based on 1,2-dihydrotriphenylene is essential for predicting their performance in electronic devices. Charge transport in these materials is typically described as a hopping process between localized states, which correspond to individual molecules or conjugated segments. aps.org

A common theoretical framework for modeling this process is the master equation for hopping transport. aps.orgresearchgate.net This model considers a landscape of localized sites with energies that vary due to structural disorder, often assumed to follow a Gaussian distribution. aps.org By numerically solving the master equation, it is possible to determine the dependence of charge carrier mobility on key factors such as temperature, carrier density, and the strength of the electric field. aps.orgresearchgate.net

This unified description of mobility can accurately reproduce experimental current-voltage characteristics in devices. aps.orgresearchgate.net At room temperature, the carrier density dependence is often the most significant factor, while at lower temperatures and higher electric fields, the field dependence becomes more prominent. aps.orgresearchgate.net

First-principles calculations, based on density functional theory and many-body perturbation theory, have advanced to the point where they can predict charge carrier mobilities without relying on empirical parameters. nih.gov These ab initio approaches typically employ the Boltzmann transport equation formalism. nih.gov Such methods provide a powerful tool for designing new semiconductor materials with optimized transport properties.

Table 2: Factors Influencing Modeled Charge Carrier Mobility This table is a conceptual representation of the parameters and their effects as described in generalized models of charge transport.

FactorEffect on MobilityModeling Consideration
TemperatureIncreases mobility (thermally activated hopping)Included in hopping rate calculations
Electric FieldEnhances mobility at high fieldsModifies the energy landscape for hopping
Carrier DensityMobility can be density-dependent as available states are filledAccounted for in the master equation solution
Disorder (Width of DOS)Decreases mobilityA key parameter in the Gaussian disorder model

Conformational Analysis and Strain Energy Calculations

Conformational analysis of 1,2-dihydrotriphenylene is crucial for understanding its three-dimensional structure and the associated energetics. The flexibility of the dihydro portion of the molecule allows for different spatial arrangements of atoms, or conformers, which can have different energies. Computational methods, particularly quantum mechanics (QM) calculations, are employed to determine the relative stabilities of these conformers and the energy barriers to their interconversion.

Strain energy is a key concept in this analysis. It refers to the excess energy of a molecule compared to a hypothetical strain-free reference state. mdpi.com This strain can arise from several sources, including:

Torsional strain: Arising from the eclipsing of bonds on adjacent atoms.

Steric strain: Resulting from repulsive interactions when non-bonded atoms are forced into close proximity.

Angle strain: Occurring when bond angles deviate from their ideal values.

For a molecule like 1,2-dihydrotriphenylene, the planarity of the aromatic rings is contrasted with the non-planar dihydro portion, leading to inherent strain. Ab initio calculations, such as those using density functional theory (DFT), are used to generate torsional energy profiles by systematically rotating specific bonds and calculating the energy at each step. researchgate.net These calculations allow for the identification of low-energy (stable) and high-energy (unstable) conformations.

Studies on similar systems have shown that molecules in the crystalline state generally adopt low-strain conformations. researchgate.net However, external factors like crystal packing forces can sometimes induce higher-energy conformations. researchgate.net The total strain energy of a particular conformation is calculated by summing the strain contributions from all its constituent rotatable bonds. researchgate.net

Table 3: Hypothetical Strain Energy Contributions in a 1,2-Dihydrotriphenylene Conformer This table illustrates the types of strain that would be quantified in a computational analysis. The values are for illustrative purposes only.

Type of StrainStructural OriginEstimated Energy (kcal/mol)
Torsional StrainEclipsing interactions in the dihydro ring1.5
Angle StrainDeviation from ideal sp³ bond angles0.8
Steric StrainInteraction between hydrogen atoms0.5
Total Strain EnergySum of all contributions2.8

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions involving 1,2-dihydrotriphenylene, offering insights that are often difficult to obtain through experiments alone. rsc.orgresearchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of intermediates and, crucially, transition states (TS).

Density functional theory (DFT) is a widely used method for these explorations. scielo.brnih.gov Calculations are performed to locate the stationary points on the PES, which correspond to reactants, products, intermediates (energy minima), and transition states (first-order saddle points). The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. scielo.br

For reactions involving 1,2-dihydrotriphenylene, computational studies could elucidate mechanisms such as electrophilic aromatic substitution, oxidation, or Diels-Alder reactions. nih.govnih.gov For instance, in a hypothetical reaction, calculations would determine whether the mechanism is concerted (a single step) or stepwise (involving one or more intermediates). nih.govnih.gov The influence of substituents and solvent effects can also be modeled, often using implicit solvation models or by including explicit solvent molecules in the calculation. scielo.brnih.gov

The "distortion/interaction" or "activation strain" model is a conceptual tool used to analyze the activation barrier. researchgate.net It partitions the energy of the transition state into two components: the strain energy required to distort the reactants into their geometries within the transition state, and the interaction energy between these distorted reactants. researchgate.net This analysis provides a deeper understanding of the factors controlling reactivity.

Table 4: Key Computational Outputs for a Hypothetical Reaction of 1,2-Dihydrotriphenylene This table outlines the typical data obtained from a computational study of a reaction mechanism.

Computational ResultDescriptionSignificance
Optimized Geometries3D structures of reactants, transition states, and productsVisualizes the molecular changes during the reaction
Relative Energies (ΔG‡, ΔH‡)Free energy and enthalpy of activationDetermines the kinetic feasibility and rate of the reaction
Imaginary FrequencyA single negative frequency in the vibrational analysis of a TSConfirms the structure is a true transition state
Reaction Pathway (IRC)Intrinsic Reaction Coordinate calculationConnects the transition state to the reactants and products

Vibrational Spectra Prediction and Interpretation

Computational vibrational spectroscopy is an indispensable tool for interpreting experimental infrared (IR) and Raman spectra of molecules like 1,2-dihydrotriphenylene. arxiv.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions.

The most common approach involves performing a geometry optimization of the molecule using a method like density functional theory (DFT), followed by a frequency calculation at the optimized structure. researchgate.net This calculation yields a set of normal modes of vibration, each with a characteristic frequency. The results can be used to create a simulated spectrum. For accurate predictions, it is often necessary to use flexible basis sets and methods that account for electron correlation. researchgate.net

For a complex molecule, the interpretation of its vibrational spectrum is not trivial. Computational analysis allows for the visualization of each normal mode, revealing which atoms are involved and the nature of their motion (e.g., stretching, bending, or twisting). This is particularly useful for understanding how structural modifications, such as the addition of the dihydro functionality to the triphenylene core, affect the vibrational spectrum.

More advanced computational methods can also account for environmental effects, such as those from a solvent, which can cause shifts in vibrational frequencies. arxiv.org Dynamics-based approaches, which use molecular dynamics simulations, can explicitly model the structural fluctuations in solution and their impact on the spectrum. arxiv.org These simulations provide a more realistic picture of the spectroscopic features observed in condensed phases. arxiv.org

Table 5: Illustrative Predicted Vibrational Frequencies for 1,2-Dihydrotriphenylene This table provides a hypothetical set of calculated vibrational modes and their descriptions, typical of a DFT frequency analysis.

Predicted Frequency (cm⁻¹)Vibrational Mode DescriptionRegion
3050-3100Aromatic C-H stretchingHigh Frequency
2850-2960Aliphatic C-H stretching (in dihydro ring)High Frequency
1600-1620Aromatic C=C stretchingFingerprint
1450-1480CH₂ scissoring (in dihydro ring)Fingerprint
700-900Out-of-plane C-H bendingLow Frequency

Advanced Spectroscopic Characterization Methodologies for 1,2 Dihydrotriphenylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For 1,2-dihydrotriphenylene, both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide critical data for assigning the chemical environment of each proton and carbon atom.

Proton and Carbon NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 1,2-dihydrotriphenylene are predicted to exhibit distinct signals corresponding to its unique arrangement of aromatic and aliphatic moieties. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of each nucleus. chemistrysteps.comlibretexts.org

In the ¹H NMR spectrum, the protons on the aromatic rings are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The aliphatic protons of the dihydro portion of the molecule would appear further upfield. The two methylene (-CH₂-) groups at positions 1 and 2 are diastereotopic, meaning they are chemically non-equivalent, and are therefore expected to show complex splitting patterns and distinct chemical shifts, likely in the 2.5-3.5 ppm range.

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically resonate between 120 and 150 ppm. ttu.edu The quaternary carbons at the fusion of the rings will have different chemical shifts from the protonated aromatic carbons. The aliphatic sp³-hybridized carbons of the -CH₂-CH₂- moiety are expected to produce signals in the upfield region of the spectrum, generally between 20 and 40 ppm. msu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Dihydrotriphenylene

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H 7.0 - 8.5 120 - 135
Aromatic Quaternary C - 130 - 150

Note: These are approximate ranges and can be influenced by solvent and temperature.

Advanced 2D NMR Techniques and Hyperpolarization Applications

To unambiguously assign the complex NMR signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are essential. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal scalar coupling between adjacent protons. It would be crucial for establishing the connectivity within the -CH₂-CH₂- group and for identifying which aromatic protons are neighbors on the rings. emerypharma.comlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of protonated carbons. emerypharma.comnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for connecting the different fragments of the molecule, for instance, linking the aliphatic protons to the aromatic ring system and for assigning the quaternary carbons. libretexts.org

The sensitivity of NMR, particularly for ¹³C and 2D experiments, can be a limiting factor. Hyperpolarization techniques , such as dissolution dynamic nuclear polarization (D-DNP), can dramatically increase the signal-to-noise ratio. semanticscholar.orgnih.gov This method involves transferring polarization from electron spins to nuclear spins at low temperatures, resulting in a significant enhancement of the NMR signal upon dissolution and transfer to the spectrometer. semanticscholar.org The application of hyperpolarization could enable the rapid acquisition of high-quality 2D NMR spectra for 1,2-dihydrotriphenylene, even with small sample quantities, facilitating a more detailed and efficient structural analysis. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu Absorption of infrared radiation occurs when a vibration results in a change in the molecular dipole moment, while Raman scattering is observed when a vibration causes a change in the polarizability of the molecule. researchgate.netyoutube.com

The IR and Raman spectra of 1,2-dihydrotriphenylene are expected to show characteristic bands corresponding to the vibrations of its functional groups. msu.eduslideshare.net

Aromatic C-H Stretching: Strong, sharp bands are expected above 3000 cm⁻¹, typical for sp² C-H bonds.

Aliphatic C-H Stretching: Bands corresponding to the sp³ C-H bonds of the methylene groups will appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon bond stretching within the aromatic rings.

C-H Bending: Vibrations corresponding to in-plane and out-of-plane bending of the C-H bonds occur in the "fingerprint region" (below 1500 cm⁻¹). The pattern of out-of-plane bending bands between 700 and 900 cm⁻¹ can be particularly informative about the substitution pattern on the aromatic rings.

Table 2: Key Predicted Vibrational Modes for 1,2-Dihydrotriphenylene

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
Aromatic C=C Stretch 1450 - 1600 IR, Raman
CH₂ Scissoring ~1465 IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.com The extended π-conjugated system of the triphenylene (B110318) core in 1,2-dihydrotriphenylene is expected to give rise to strong absorptions in the UV region. These absorptions correspond to π → π* electronic transitions. mdpi.com

The spectrum is anticipated to show multiple absorption bands, characteristic of polycyclic aromatic hydrocarbons. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation. The partial saturation of one of the rings in 1,2-dihydrotriphenylene will cause a shift in the absorption maxima compared to the fully aromatic triphenylene, providing a spectral signature of the dihydro structure.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. wikipedia.org

For 1,2-dihydrotriphenylene (C₁₈H₁₄), the mass spectrum would show a prominent molecular ion peak (M⁺·) at an m/z value corresponding to its molecular weight (approximately 230.31 g/mol ). wikipedia.orgchemspider.com The energetic instability of the molecular ion upon ionization leads to its fragmentation into smaller, charged ions. chemguide.co.uklibretexts.org The fragmentation pattern is a reproducible fingerprint of the molecule. Predicted fragmentation pathways for 1,2-dihydrotriphenylene could include the loss of one or two hydrogen atoms to form more stable, fully aromatic carbocations. libretexts.org

Table 3: Predicted Key Ions in the Mass Spectrum of 1,2-Dihydrotriphenylene

Ion m/z (approx.) Description
[C₁₈H₁₄]⁺· 230 Molecular Ion (M⁺·)
[C₁₈H₁₃]⁺ 229 Loss of a hydrogen radical (M-1)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy, typically to four or more decimal places. researchgate.netresearchgate.net This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. researchgate.netpnnl.gov For 1,2-dihydrotriphenylene, HRMS would be used to confirm the molecular formula C₁₈H₁₄. The calculated monoisotopic mass for this formula is 230.109550 Da. chemspider.com An experimental HRMS measurement yielding a mass value extremely close to this calculated value would provide definitive confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragments. In an MS/MS experiment, the 1,2-dihydrotriphenylene molecule is first ionized, typically to form the molecular ion (M•+). This precursor ion is then selected and isolated from other ions. The isolated molecular ion is subjected to collision-induced dissociation (CID), where it collides with an inert gas (such as argon or nitrogen), causing it to break apart into smaller, characteristic product ions. ustc.edu.cn The masses of these product ions are then measured in a second stage of mass analysis.

The fragmentation pattern provides a veritable fingerprint of the molecular structure. For 1,2-dihydrotriphenylene (C₁₈H₁₄, molecular weight ≈ 230.31 g/mol ), the fragmentation process would likely be initiated by the loss of hydrogen atoms from the dihydro portion of the molecule, leading to the formation of more stable, fully aromatic systems. Aromatic structures are notably stable, meaning their molecular ion peaks in a mass spectrum are often strong. libretexts.org

Key fragmentation pathways anticipated for the 1,2-dihydrotriphenylene molecular ion (m/z 230) would include:

Dehydrogenation: Sequential loss of hydrogen radicals (•H) to form ions at m/z 229, 228 (the stable triphenylene radical cation and cation, respectively), and lower. This pathway is common for polycyclic aromatic hydrocarbons. nih.gov

Loss of Ethylene: Cleavage of the saturated C-C bond in the dihydro ring could lead to the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in a fragment ion at m/z 202. This fragment would correspond to the stable biphenyl radical cation.

Retro-Diels-Alder (RDA) Reaction: Although less direct, RDA-type reactions could occur, leading to the cleavage of the ring system.

Formation of Smaller Aromatic Cations: High-energy collisions can cause ring cleavage, leading to the formation of smaller stable aromatic ions, such as the phenyl cation (C₆H₅⁺, m/z 77) or the tropylium ion (C₇H₇⁺, m/z 91). fiveable.me

The relative abundance of these fragments helps in confirming the connectivity and the specific isomeric structure of the parent molecule.

Table 1: Plausible MS/MS Fragmentation Data for 1,2-Dihydrotriphenylene (Precursor Ion: m/z 230)
Product Ion (m/z)Proposed Fragment Structure/FormulaNeutral LossProposed Fragmentation Pathway
229[C₁₈H₁₃]⁺HLoss of a hydrogen radical
228[C₁₈H₁₂]⁺•2H or H₂Aromatization to triphenylene radical cation
202[C₁₆H₁₀]⁺•C₂H₄Loss of ethylene from the dihydro ring
114[C₉H₆]⁺•C₉H₈Symmetric cleavage (hypothetical)
101[C₈H₅]⁺C₁₀H₉Ring cleavage

X-ray Crystallographic Analysis for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique can elucidate the solid-state structure of 1,2-dihydrotriphenylene, providing exact measurements of bond lengths, bond angles, and torsion angles. To perform this analysis, a high-quality single crystal of the compound is required. wikipedia.org This crystal is then exposed to a focused beam of X-rays, which are diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern of spots is recorded, and its geometry and intensities are used to compute an electron density map of the molecule. wikipedia.org

From this map, a detailed molecular structure can be modeled and refined. For 1,2-dihydrotriphenylene, crystallographic analysis would confirm the planarity of the aromatic rings and determine the conformation of the non-aromatic dihydro-ring, which is expected to be non-planar. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as π–π stacking and C–H···π interactions, which are common in polycyclic aromatic hydrocarbons. esrf.fr

While 1,2-dihydrotriphenylene itself is achiral, X-ray crystallography is a primary tool for determining the absolute configuration of chiral molecules. If a chiral derivative of 1,2-dihydrotriphenylene were synthesized, anomalous dispersion effects in the X-ray scattering data, typically from a heavy atom within the structure or by using specific X-ray wavelengths, could be used to unambiguously establish its absolute stereochemistry (R/S configuration).

Table 2: Representative Crystallographic Data Expected for 1,2-Dihydrotriphenylene
ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Volume (V)ų
Molecules per Unit Cell (Z)e.g., 4
Calculated Densityg/cm³
Average C-C bond length (aromatic)~1.39 - 1.42 Å
C-C bond length (dihydro ring)~1.50 - 1.54 Å
Intermolecular InteractionsDescription of π-stacking distances and angles

Electronic Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electronic Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have one or more unpaired electrons. researchgate.net Such species, known as paramagnetic species or radicals, are not observable by standard NMR spectroscopy. For 1,2-dihydrotriphenylene, EPR spectroscopy would be the ideal method to study its radical cation ([C₁₈H₁₄]⁺•), which could be generated through chemical or electrochemical oxidation.

The EPR spectrum provides two main pieces of information: the g-factor and hyperfine coupling constants.

g-factor: This is a dimensionless value that is characteristic of the radical's electronic environment. For organic radicals, the g-factor is typically close to that of a free electron (g ≈ 2.0023). Its precise value can give clues about the distribution of the unpaired electron and the presence of any heavy atoms.

Hyperfine Coupling: This refers to the interaction (coupling) between the magnetic moment of the unpaired electron and the magnetic moments of nearby atomic nuclei with non-zero spin, such as ¹H (spin I = 1/2). This interaction splits the EPR signal into a multiplet pattern. The number of lines and their spacing (the hyperfine coupling constant, a) reveal the number of equivalent nuclei interacting with the electron and the magnitude of that interaction.

For the 1,2-dihydrotriphenylene radical cation, the unpaired electron would be delocalized across the π-system. The resulting EPR spectrum would be complex, showing hyperfine couplings to the 14 protons in the molecule. The magnitude of each coupling constant would be proportional to the spin density of the unpaired electron at the corresponding carbon atom. Protons on the fully aromatic rings would exhibit different coupling constants than those on the dihydro-ring, allowing for a detailed mapping of the spin distribution in the radical's molecular orbitals.

Table 3: Hypothetical EPR Spectral Parameters for the 1,2-Dihydrotriphenylene Radical Cation
ParameterHypothetical ValueInformation Provided
g-factor~2.0025Characteristic of a polycyclic aromatic hydrocarbon radical cation
Hyperfine Coupling Constant (aH₁)e.g., 0.45 mTCoupling to one set of equivalent aromatic protons
Hyperfine Coupling Constant (aH₂)e.g., 0.38 mTCoupling to a second set of equivalent aromatic protons
Hyperfine Coupling Constant (aH₃)e.g., 0.15 mTCoupling to a third set of equivalent aromatic protons
Hyperfine Coupling Constant (aH₄)e.g., 0.60 mTCoupling to protons on the dihydro-ring (aliphatic)

Research Applications of 1,2 Dihydrotriphenylene in Advanced Materials Science

Development of 1,2-Dihydrotriphenylene-Based Organic Semiconductors

There is no available research data on the development and characterization of organic semiconductors based specifically on the 1,2-dihydrotriphenylene scaffold.

Integration of 1,2-Dihydrotriphenylene in Photovoltaic Devices

No published studies were found that report on the integration of 1,2-dihydrotriphenylene into photovoltaic devices or that provide any performance data for such applications.

Supramolecular Chemistry of 1,2-Dihydrotriphenylene Scaffolds

Self-Assembly and Molecular Packing

There is a lack of scientific literature describing the self-assembly behavior and molecular packing of 1,2-dihydrotriphenylene.

Host-Guest Chemistry

No research could be located that investigates the host-guest chemistry of 1,2-dihydrotriphenylene scaffolds.

Analytical Methodologies for 1,2 Dihydrotriphenylene in Complex Chemical Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of 1,2-dihydrotriphenylene from other components in a mixture. nih.gov The choice between different chromatographic techniques often depends on the specific requirements of the analysis, including the complexity of the sample and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of compounds like 1,2-dihydrotriphenylene. openaccessjournals.comijtsrd.com The development of a robust HPLC method is a multi-step process that involves careful selection of chromatographic conditions to achieve the desired separation. openaccessjournals.comglobalresearchonline.net

Key considerations in HPLC method development include:

Column Selection: The choice of the stationary phase is critical. For PAHs, reversed-phase columns, such as C18 or C8, are commonly employed. openaccessjournals.comglobalresearchonline.net The planarity of triphenylene (B110318) and its derivatives influences their retention behavior, and specialized columns can offer enhanced selectivity for such planar molecules compared to non-planar isomers. hplc.eunih.gov

Mobile Phase Composition: The mobile phase, typically a mixture of solvents like acetonitrile, methanol, and water, is optimized to achieve efficient separation. openaccessjournals.comejgm.co.uk Both isocratic (constant mobile phase composition) and gradient (varying mobile phase composition) elution can be used, with gradient elution often being preferred for complex samples containing compounds with a wide range of polarities. scribd.com

Detection Method: UV-Vis, fluorescence, or mass spectrometry detectors can be utilized. openaccessjournals.com Fluorescence detection is particularly sensitive for many PAHs.

A typical HPLC method development workflow involves understanding the physicochemical properties of the analyte, such as its polarity and solubility, to inform the initial choice of column and mobile phase. ijtsrd.com The pH of the mobile phase can also be a critical parameter for ionizable analytes, affecting peak shape and retention time. globalresearchonline.net

Table 1: Example of HPLC Parameters for PAH Separation

ParameterCondition
Column Reversed-Phase C18, 5 µm, 250 mm x 4.6 mm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm or Fluorescence Detector
Injection Volume 20 µL

This table presents a general example of HPLC conditions and may need to be optimized for the specific analysis of 1,2-dihydrotriphenylene. ejgm.co.uk

High-Performance Thin-Layer Chromatography (HPTLC) offers a cost-effective and high-throughput alternative for the analysis of PAHs. nih.govresearchgate.net It is a sophisticated form of TLC that utilizes plates with smaller particle sizes and thinner layers, leading to improved separation efficiency, faster analysis times, and higher detection sensitivity. merckmillipore.comsigmaaldrich.com

HPTLC is particularly advantageous as a screening technique for environmental samples due to its simplicity and ability to analyze crude samples with minimal cleanup. nih.gov The method can be used for the semi-quantitative determination of PAHs in samples like soil, helping to identify those that require further, more detailed analysis by techniques such as GC or HPLC. researchgate.net

Key features of HPTLC for PAH analysis include:

Stationary Phase: HPTLC plates are often made of silica (B1680970) gel 60 with a smaller particle size than conventional TLC plates. merckmillipore.comsigmaaldrich.com

Mobile Phase: A mixture of solvents is used to carry the sample up the plate, separating the components based on their affinity for the stationary phase. sigmaaldrich.com

Detection: Detection is often achieved using fluorescence scanning densitometry, which provides high sensitivity for fluorescent compounds like many PAHs. nih.govresearchgate.net Visual observation under UV light can also provide qualitative information based on characteristic fluorescent colors. researchgate.net

Table 2: Comparison of HPTLC and Classical TLC

FeatureHPTLCClassical TLC
Mean Particle Size 5-6 µm10-12 µm
Layer Thickness 100-200 µm250 µm
Typical Separation Time 3-20 min20-200 min
Detection Limits (Fluorescence) 5-10 pg50-100 pg

This table highlights the enhanced performance characteristics of HPTLC over classical TLC. merckmillipore.com

Hyphenated Analytical Techniques for Identification and Quantification

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. actascientific.com These online combinations provide both separation and structural information, facilitating the identification and quantification of unknown compounds. actascientific.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used hyphenated techniques for the analysis of PAHs. nih.govtechnologynetworks.com

GC-MS: This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. nih.gov In GC-MS, the sample is first separated by gas chromatography and then the individual components are introduced into a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. GC-MS is a highly sensitive and selective technique, often used for the determination of PAHs in environmental samples. nih.govufba.br The separation of isomers, such as chrysene (B1668918) and triphenylene, can be achieved with high-resolution GC columns. core.ac.uk

LC-MS: HPLC coupled with mass spectrometry is advantageous for analyzing thermolabile, highly polar, or high molecular weight compounds that are not suitable for GC analysis. actascientific.com LC-MS eliminates the need for derivatization that is sometimes required for GC analysis of certain compounds. chromatographyonline.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which is invaluable for confirming the identity of compounds like triphenylene derivatives. researchgate.net

The integration of chromatographic systems with advanced spectroscopic detectors enhances the analytical capabilities for complex samples. researchgate.net

Fluorescence Detectors: Fast-scanning fluorescence detectors coupled with HPLC can generate three-dimensional data (retention time, emission wavelength, and fluorescence intensity). leidenuniv.nl This wealth of data, when combined with multivariate calibration methods, allows for the resolution of closely eluting compounds without requiring complete chromatographic separation. leidenuniv.nl

Diode-Array Detectors (DAD): HPLC-DAD provides UV-visible spectra of the separated components, which can aid in their identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The hyphenation of HPLC with NMR spectroscopy (HPLC-NMR) allows for the direct structural elucidation of separated compounds. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: LC-FTIR and GC-FTIR provide infrared spectra of the analytes, offering valuable information about their functional groups. actascientific.comchromatographyonline.com

Surface-Enhanced Raman Spectroscopy (SERS): This technique, when coupled with separation methods, can provide highly sensitive and specific detection of PAHs. nih.gov

Table 3: Advanced Spectroscopic Detectors for Chromatographic Analysis

DetectorInformation Provided
Mass Spectrometry (MS) Mass-to-charge ratio, structural information
Fluorescence Emission and excitation spectra, high sensitivity for fluorescent compounds
Diode-Array Detector (DAD) UV-Visible absorption spectra
Nuclear Magnetic Resonance (NMR) Detailed structural information
Fourier-Transform Infrared (FTIR) Information on functional groups
Surface-Enhanced Raman Spectroscopy (SERS) Vibrational spectra, high sensitivity

Chemometric Approaches for Enhanced Data Analysis and Resolution

The analysis of complex chemical matrices often generates large and complex datasets, especially when using hyphenated techniques. moca.net.ua Chemometrics, the application of statistical and mathematical methods to chemical data, plays a crucial role in extracting meaningful information from this data. researchgate.net

Multivariate calibration methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), are powerful tools for analyzing data from complex mixtures. moca.net.ua These methods can be used to build predictive models that can quantify the concentration of analytes even in the presence of interfering compounds. moca.net.ua

For data from hyphenated techniques like HPLC with fast-scanning fluorescence detection, three-way multivariate calibration methods can be applied. leidenuniv.nl These methods can resolve closely eluting compounds, making complete chromatographic separation unnecessary. leidenuniv.nl

Multivariate Curve Resolution (MCR) methods can mathematically resolve the contributions of individual components in unresolved mixtures. acs.org This is particularly useful in multidimensional chromatography, where it can help to deconvolve complex chromatograms and identify co-eluting compounds. acs.org

The use of chemometrics can significantly enhance the analysis of 1,2-dihydrotriphenylene in complex matrices by:

Improving the resolution of co-eluting peaks.

Enabling the quantification of analytes in the presence of matrix effects.

Identifying patterns and relationships in large datasets.

Aiding in the identification of unknown compounds.

Multivariate Analysis (PCA, PLS)

Multivariate analysis techniques are powerful statistical tools for examining data with multiple variables. In the context of chemical analysis, these methods can identify patterns and relationships between different chemical species and instrumental responses, which is particularly useful for analyzing complex mixtures containing compounds like 1,2-dihydrotriphenylene.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a dimensionality-reduction method used to transform a large set of variables into a smaller, more manageable set of uncorrelated variables known as principal components (PCs). pnas.orgmdpi.com The first principal component accounts for the largest possible variance in the original data, and each succeeding component accounts for as much of the remaining variance as possible. pnas.orgoup.com In the analysis of environmental samples for PAHs, PCA can be used to identify sources of contamination by grouping samples with similar chemical profiles. nih.govscilit.comoup.comnih.gov For instance, PCA can differentiate between pyrogenic sources (from combustion) and petrogenic sources (from crude oil) based on the relative abundance of different PAHs. nih.gov

When analyzing sediments for 1,2-dihydrotriphenylene and other PAHs, PCA can reveal underlying patterns in the data that are not immediately obvious. nih.gov By plotting the principal components, it is possible to visualize the clustering of samples, which can correspond to different levels or sources of contamination.

Table 1: Illustrative Principal Component Loadings for PAH Analysis in Sediment Samples This table is for illustrative purposes and demonstrates typical loadings that might be observed in a PCA analysis of PAH-contaminated sediments. The values indicate the contribution of each variable to the principal components.

VariablePrincipal Component 1 (PC1)Principal Component 2 (PC2)
Naphthalene (B1677914)0.25-0.45
Acenaphthylene0.30-0.35
Acenaphthene0.32-0.30
Fluorene0.35-0.25
Phenanthrene (B1679779)0.400.10
Anthracene0.380.15
1,2-Dihydrotriphenylene 0.42 0.20
Fluoranthene0.450.25
Pyrene0.480.30
Benzo[a]anthracene0.500.35
Chrysene0.520.40

Partial Least Squares (PLS)

Partial Least Squares (PLS) regression is a statistical method that relates a set of predictor variables (X) to a set of response variables (Y). acs.orgrsc.org It is particularly useful when the predictor variables are highly correlated, as is often the case with spectral or chromatographic data from complex mixtures. rsc.orgresearchgate.net PLS creates latent variables (factors) that capture the maximum covariance between the predictor and response variables. acs.org

In the analysis of 1,2-dihydrotriphenylene, PLS can be used to build calibration models that predict its concentration from complex instrumental data, such as fluorescence excitation-emission matrices or chromatographic profiles. spectroscopyonline.comuchile.cl This approach can overcome issues of spectral overlap and matrix interference that would affect traditional univariate calibration methods. uchile.cl For example, a PLS model could be trained on a set of standards with known concentrations of 1,2-dihydrotriphenylene and other co-occurring PAHs to accurately quantify the target analyte in unknown samples. acs.org

Table 2: Illustrative PLS Regression Model Performance for Quantification of 1,2-Dihydrotriphenylene This table illustrates the typical performance metrics of a PLS model for predicting the concentration of 1,2-dihydrotriphenylene in a complex matrix.

ParameterValue
Number of PLS factors2
R² (Coefficient of Determination)0.985
RMSEP (Root Mean Square Error of Prediction)0.05 µg/L
Limit of Detection (LOD)0.02 µg/L
Limit of Quantification (LOQ)0.07 µg/L

Resolution Enhancement Techniques (NMF, ICA)

Resolution enhancement techniques are computational methods designed to deconvolve mixed signals into their constituent parts, thereby improving the ability to identify and quantify individual components in a complex mixture.

Non-negative Matrix Factorization (NMF)

Non-negative Matrix Factorization (NMF) is a matrix decomposition method where a data matrix is factored into two matrices with the constraint that all elements must be non-negative. oup.com This non-negativity constraint makes the resulting factors more easily interpretable in the context of many real-world datasets, such as spectral data where negative absorbance or emission is physically meaningless. oup.com NMF has been successfully applied to the source apportionment of PAHs in environmental samples. mdpi.commdpi.comnih.gov

For the analysis of 1,2-dihydrotriphenylene, NMF can be used to decompose a series of spectra from multiple samples into a set of source profiles and their corresponding contributions to each sample. This can help to identify the underlying sources of contamination that contribute to the presence of 1,2-dihydrotriphenylene and other PAHs.

Independent Component Analysis (ICA)

Independent Component Analysis (ICA) is a computational method for separating a multivariate signal into additive, statistically independent subcomponents. pnas.org A common application is the "cocktail party problem," where the goal is to separate the voices of individual speakers from a recording of multiple people talking simultaneously. In chemical analysis, ICA can be used to separate the signals of individual analytes from a mixed signal, a process that has been referred to as "computational chromatography". pnas.org

When analyzing complex mixtures containing 1,2-dihydrotriphenylene using techniques like spectroscopy, the resulting spectra are often a linear combination of the spectra of all absorbing components. ICA can be applied to these mixed spectra to extract the "pure" spectrum of each component, including 1,2-dihydrotriphenylene, thus facilitating its identification and quantification without the need for physical separation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Triphenylene, 1,2-dihydro-, and what experimental parameters are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves partial hydrogenation of triphenylene using catalysts like palladium-on-carbon (Pd/C) or platinum oxide under controlled hydrogen pressure (1–3 atm). Solvent selection (e.g., ethanol or tetrahydrofuran) and temperature (25–80°C) significantly influence reaction kinetics. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing Triphenylene, 1,2-dihydro-?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments and confirm hydrogenation. Compare chemical shifts with NIST reference data for polycyclic aromatic hydrocarbons (PAHs) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (m/zm/z) and isotopic patterns.
  • IR Spectroscopy : Detect C-H stretching vibrations (2800–3100 cm1^{-1}) and monitor loss of aromaticity post-hydrogenation.

Q. How can researchers verify the thermodynamic properties (e.g., boiling point, density) of Triphenylene, 1,2-dihydro-?

  • Methodological Answer : Cross-reference experimental measurements (e.g., differential scanning calorimetry for melting points, gas chromatography for boiling points) with databases like NIST Chemistry WebBook. Discrepancies >5% should prompt re-evaluation of sample purity or calibration standards .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between independent studies of Triphenylene, 1,2-dihydro-?

  • Methodological Answer :

  • Step 1 : Validate instrument calibration using certified reference materials.
  • Step 2 : Replicate experiments under identical conditions (solvent, temperature, concentration).
  • Step 3 : Compare results with NIST’s computational models for PAHs, which account for solvent effects and substituent interactions .
  • Step 4 : Publish raw data in supplementary materials to enable peer validation.

Q. What computational strategies are effective for modeling the electronic structure of Triphenylene, 1,2-dihydro-?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to simulate HOMO-LUMO gaps and aromaticity indices.
  • Molecular Dynamics (MD) : Analyze stability under thermal stress (e.g., 300–500 K simulations) using AMBER or GROMACS.
  • Benchmarking : Validate against experimental UV-Vis spectra and cyclic voltammetry data.

Q. How to assess the compound’s stability under varying environmental conditions (light, oxygen, humidity)?

  • Methodological Answer :

  • Accelerated Aging Tests : Expose samples to UV light (λ = 254 nm) in controlled chambers. Monitor degradation via HPLC-MS.
  • Oxidative Stability : Use thermogravimetric analysis (TGA) under nitrogen vs. oxygen atmospheres to track mass loss.
  • Hygroscopicity : Measure water uptake with dynamic vapor sorption (DVS) instruments.

Q. What strategies mitigate side reactions during functionalization of Triphenylene, 1,2-dihydro-?

  • Methodological Answer :

  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to shield reactive sites during electrophilic substitution.
  • Kinetic Control : Optimize reaction temperature and stoichiometry to favor desired pathways (e.g., Friedel-Crafts alkylation at low temps).
  • In Situ Monitoring : Use Raman spectroscopy to detect intermediates and adjust conditions dynamically.

Q. How to design a literature search strategy for locating mechanistic studies on Triphenylene derivatives?

  • Methodological Answer :

  • Keyword Optimization : Combine terms like “Triphenylene 1,2-dihydro reaction mechanism” or “hydrogenation kinetics PAH” in SciFinder or Reaxys.
  • Filters : Limit results to peer-reviewed journals (e.g., J. Org. Chem.) and patents excluded.
  • Citation Tracking : Use Web of Science to trace foundational papers cited in recent reviews .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.